Journal Name:Soft Matter
Journal ISSN:1744-683X
IF:4.046
Journal Website:http://www.rsc.org/Publishing/journals/sm/article.asp
Year of Origin:2005
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:965
Publishing Cycle:Monthly
OA or Not:Not
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01114C
The rheology of complex coacervates can be elegantly tuned via the design and control of specific non-covalent hydrophobic interactions between the complexed polymer chains. The well-controlled balance between elasticity and energy dissipation makes complex coacervates perfect candidates for pressure-sensitive adhesives (PSAs). In this work, the polyanion poly(3-sulfopropyl methacrylate) (PSPMA) and the polycation quaternized poly(4-vinylpyridine) (QP4VP) were used to prepare complex coacervates in water. Progressive increase of hydrophobicity is introduced to the polyanion via partial deprotection of the protected precursor. Hence, the polymer chains in the complex coacervates can interact via both electrostatic (controlled by the amount of salt) and hydrophobic (controlled by the deprotection degree) interactions. It was observed that: (i) a rheological time-salt-hydrophobicity superposition principle is applicable, and can be used as a predictive tool for rheology, (ii) the slowdown of the stress relaxation dynamics, due to the increase of hydrophobic stickers (lower deprotection degree), can be captured by the sticky-Rouse model, and (iii) the systematic variation of hydrophobic stickers, amount of salt, and molecular weight of the polymers, enables the identification of optimizing parameters to design aqueous PSA systems. The presented results offer new pathways to control the rheology of complex coacervates and their applicability as PSAs.
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01228J
A cross-linked polymer network immersed in a solvent will absorb molecules from its surroundings, leading to transient swelling. Under the constraint of a semi-permeable membrane, the system will swell less and generate a larger internal pressure in return, a system rarely analyzed to date. We use a nonlinear poroelastic theory to model the kinetics of swelling under mechanical constraint. We find the simulation results agree well with our experimental data using hydrogel beads made of a mixture of 3-sulfopropyl acrylate potassium salt and acrylamide, bathed in water. Understanding and predicting the response speed and the actuation stress developed during the swelling of constrained hydrogels can guide the design of polymer-based soft actuators with unusually high strength.
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01177A
We study the dynamics of a tracer that is elastically coupled to active particles being kept at two different temperatures, as a prototype of tracer dynamics in a non-equilibrium bath. Employing analytical techniques, we find the exact solution of the probability density function for the effective motion of the tracer. The analytical results are supported by numerical simulations. By combining the experimentally accessible quantities such as the response function and the power spectrum, we measure the non-equilibrium fluctuations in terms of the effective temperature. In addition, we compute the energy dissipation rate to find the precise effects of activity. Our study is relevant in understanding athermal fluctuations arising in cytoskeletal networks or inside a chromosome.
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01079A
Efficient exploration of space is a paramount motive for active colloids in practical applications. Yet, introducing activity may lead to surface-bound states, hindering efficient space exploration. Here, we show that the interplay between self-motility and fuel-dependent affinity for surfaces affects how efficiently catalytically-active Janus microswimmers explore both liquid–solid and liquid–fluid interfaces decorated with arrays of similarly-sized obstacles. In a regime of constant velocity vs. fuel concentration, we find that microswimmer–obstacle interactions strongly depend on fuel concentration, leading to a counter-intuitive decrease in space exploration efficiency with increased available fuel for all interfaces. Using experiments and theoretical predictions, we attribute this phenomenon to a largely overlooked change in the surface properties of the microswimmers' catalytic cap upon H2O2 exposure. Our findings have implications in the interpretation of experimental studies of catalytically active colloids, as well as in providing new handles to control their dynamics in complex environments.
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01105D
DNA-coated colloids can crystallize into a multitude of lattices, ranging from face-centered cubic to diamond, opening avenues to producing structures with useful photonic properties. The potential design space of DNA-coated colloids is large, but its exploration is hampered by a reliance on chemically modified DNA that is slow and expensive to commercially synthesize. Here we introduce a method to controllably tailor the sequences of DNA-coated particles by covalently appending new sequence domains onto the DNA grafted to colloidal particles. The tailored particles crystallize as readily and at the same temperature as those produced via direct chemical synthesis, making them suitable for self-assembly. Moreover, we show that particles coated with a single sequence can be converted into a variety of building blocks with differing specificities by appending different DNA sequences to them. This method will make it practical to identify optimal and complex particle sequence designs and paves the way to programming the assembly kinetics of DNA-coated colloids.
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM00664F
Liquid crystalline elastomers (LCEs) are active materials that are of interest due to their programmable response to various external stimuli such as light and heat. When exposed to these stimuli, the anisotropy in the response of the material is governed by the nematic director, which is a continuum parameter that is defined as the average local orientation of the mesogens in the liquid crystal phase. This nematic director can be programmed to be heterogeneous in space, creating a vast design space that is useful for applications ranging from artificial ligaments to deployable structures to self-assembling mechanisms. Even when specialized to long and thin strips of LCEs – the focus of this work – the vast design space has required the use of numerical simulations to aid in experimental discovery. To mitigate the computational expense of full 3-d numerical simulations, several dimensionally-reduced rod and ribbon models have been developed for LCE strips, but these have not accounted for the possibility of initial transverse curvature, like carpenter's tape spring. Motivated by recent experiments showing that transversely-curved LCE strips display a rich variety of configurations, this work derives a dimensionally-reduced 1-d model for pre-curved LCE strips. The 1-d model is validated against full 3-d finite element calculations, and it is also shown to capture experimental observations, including tape-spring-like localizations, in activated LCE strips.
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM90161K
A graphical abstract is available for this content
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01151H
Supramolecular polymerization between cationic peptides and anionic polyoxometalates has emerged as a promising strategy for the creation of peptide-based biomimetic underwater adhesives. However, the extremely rigorous requirements for peptide design are an important obstacle to the fabrication of available peptide adhesives with controlled adhesion and versatile functionality. Inspired by marine sessile organisms in nature, here we reported a modular co-assembly method to easily produce peptide/polyoxometalate underwater adhesive materials through mixing two complementary cationic peptides (Pep1 and Pep2) with a single anionic polyoxometalate K6H[SiW9V3O40] in aqueous solution, which are not possible to be obtained from an individual peptide module. We demonstrated that the relatively hydrophobic Pep1 contributes to the bulk cohesion of the resulting adhesive, while the relatively hydrophilic Pep2 not only enables the interfacial adhesion but also regulates the bulk cohesion of the Pep1/Pep2/SiW9V3 adhesive. Rheological and shear adhesion tests showed that the macroscopic adhesion performance of the resulting adhesive materials could be conveniently adjusted by simply changing the molar ratio of the complementary peptide modules without any complicated peptide design. Interestingly, the luminescence properties of K11[Eu(PW11O39)2] (labelled as EuPW11) could be maintained within the Pep1/Pep2/EuPW11 adhesive even in a water environment. The lifetime of the Pep1/Pep2/EuPW11 adhesive was 2.19 ms. The fluorescence quantum yield of the Pep1/Pep2/EuPW11 adhesive was measured to be 27.46%. This study unveils that the modular co-assembly method can effectively simplify the material design of peptide/polyoxometalate underwater adhesives, which will significantly broaden the horizon of material pools and extend their availability space.
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01139A
We generalize and apply the microscopic self-consistent cooperative hopping theory for activated penetrant dynamics in polymer melts and crosslinked networks to address the role of highly variable non-spherical molecular shape. The focus is on vastly different shaped penetrants that have identical space filling volume in order to isolate how non-spherical shape explicitly modifies dynamics over a wide range of temperature down to the kinetic glass transition temperature. The theory relates intramolecular and intermolecular structure and kinetic constraints, and reveals how different solvation packing of polymer monomers around variable shaped penetrants impact penetrant hopping. A highly shape-dependent penetrant activated relaxation, including alpha time decoupling and trajectory level cooperativity of the hopping process, is predicted in the deeply supercooled regime for relatively larger penetrants which is sensitive to whether the polymer matrix is a melt or heavily crosslinked network. In contrast, for smaller size penetrants or at high/medium temperatures the effect of isochoric penetrant shape is relatively weak. We propose an aspect ratio variable that organizes how penetrant shape influences the activated relaxation times, leading to a (near) collapse or master curve. The relative absolute values of the penetrant relaxation time (inverse hopping rate) in polymer melts versus in crosslinked networks are found to be opposite when compared at a common absolute temperature versus when they are compared at a fixed value of distance from the glass transition based on the variable Tg/T with Tg the glass transition temperature. Quantitative comparison with recent diffusion experiments on chemically complex molecular penetrants of variable shape but fixed volume in crosslinked networks reveals good agreement, and testable new predictions are made. Extension of the theoretical approach to more complex systems of high experimental interest are discussed, including applications to realize selective transport in membrane separation applications.
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01106B
Understanding the principles governing protein arrangement in viral capsids and structurally similar protein shells can enable the development of new antiviral strategies and the design of artificial protein cages for various applications. We study these principles within the context of the close packing problem, by analyzing dozens of small spherical shells assembled from a single type of protein. First, we use icosahedral spherical close packings containing 60T identical disks, where T ≤ 4, to rationalize the protein arrangement in twenty real icosahedral shells both satisfying and violating the paradigmatic Caspar–Klug model. We uncover a striking correspondence between the protein mass centers in the considered shells and the centers of disks in the close packings. To generalize the packing model, we consider proteins with a weak shape anisotropy and propose an interaction energy, minimization of which allows us to obtain spherical dense packings of slightly anisotropic structural units. In the case of strong anisotropy, we model the proteins as sequences of overlapping discs of different sizes, with minimum energy configuration not only resulting in packings, accurately reproducing locations and orientations of individual proteins, but also revealing that icosahedral packings that display the handedness of real capsids are energetically more favorable. Finally, by introducing effective disc charges, we rationalize the formation of inter-protein bonds in protein shells.
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM00430A
We examine the buckling shape and critical compression of confined inhomogeneous composite sheets lying on a liquid foundation. The buckling modes are controlled by the bending stiffness of the sheet, the density of the substrate, and the size and the spatially dependent elastic coefficients of the sheet. We solve the beam equation describing the mechanical equilibrium of a sheet when its bending stiffness varies parallel to the direction of confinement. The case of a homogeneous bending stiffness exhibits a degeneracy of wrinkled states for certain lengths of the confined sheet; we explain this degeneracy using an asymptotic analysis valid for long sheets, and show that it corresponds to the switching of the sheet between symmetric and antisymmetric buckling modes. This degeneracy disappears for spatially dependent elastic coefficients. Medium length sheets buckle similarly to their homogeneous counterparts, whereas the wrinkled states in large length sheets concentrate the bending energy towards the soft regions of the sheet.
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01214J
Active systems – including sperm cells, living organisms like bacteria, fish, birds, or active soft matter systems like synthetic “microswimmers” – are characterized by motility, i.e., the ability to propel using their own “engine”. Motility is the key feature that distinguishes active systems from passive or externally driven systems. In a large ensemble, motility of individual species can vary in a wide range. Selecting active species according to their motility represents an exciting and challenging problem. We propose a new method for selecting active species based on their motility using an acoustofluidic setup where highly motile species escape from the acoustic trap. This is demonstrated in simulations and in experiments with self-propelled Janus particles and human sperm. The immediate application of this method is selecting highly motile sperm for medically assisted reproduction (MAR). Due to the tunable acoustic trap, the proposed method is more flexible than the existing passive microfluidic methods. The proposed selection method based on motility can also be applied to other active systems that require selecting highly motile species or removing immotile species.
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM00881A
Homogeneous suspensions of red blood cells (RBCs or erythrocytes) in blood plasma are unstable in the absence of driving forces and form elongated stacks, called rouleaux. These erythrocyte aggregates are often branched porous networks – a feature that existing red blood cell aggregation models and simulations fail to predict exactly. Here we establish that alignment-dependent attractive forces in a system of dimers can precisely generate branched structures similar to RBC aggregates observed under a microscope. Our simulations consistently predict that the growth rate of typical mean rouleau size remains sub-linear – a hallmark from past studies – which we also confirm by deriving a reaction kernel taking into account appropriate collision cross-section, approach velocities, and an area-dependent sticking probability. The system exhibits unique features such as the existence of percolated and/or single giant cluster states, multiple coexisting mass-size scalings, and transition to a branched phase upon fine-tuning of model parameters. Upon decreasing the depletion thickness we find that the percolation threshold increases but the morphology of the structures opens up towards an increased degree of branching. Remarkably the system self-organizes to produce a universal power-law size distribution scaling irrespective of the model parameters.
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM00820G
The surface tension of liquid-like protein-rich biomolecular condensates is an emerging physical principle governing the mesoscopic interior organisation of biological cells. In this study, we present a method to evaluate the surface tension of model biomolecular condensates, through straighforward sessile drop measurements of capillary lengths and condensate densities. Our approach bypasses the need for characterizing condensate viscosities, which was required in previously reported techniques. We demonstrate this method using model condensates comprising two mutants of the intrinsically disordered protein Ddx4N. Notably, we uncover a detrimental impact of increased protein net charge on the surface tension of Ddx4N condensates. Furthermore, we explore the application of Scheutjens–Fleer theory, calculating condensate surface tensions through a self-consistent mean-field framework using Flory–Huggins interaction parameters. This relatively simple theory provides semi-quantitative accuracy in predicting Ddx4N condensate surface tensions and enables the evaluation of molecular organisation at condensate surfaces. Our findings shed light on the molecular details of fluid–fluid interfaces in biomolecular condensates.
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01140B
Ligand-mediated superlattice assemblies of metallic nanocrystals represent a new type of mesoscale materials whose structural ordering directly influence emergent collective properties. However, universal control over the spatial and orientational ordering of their constitutive components remains an open challenge. One major barrier contributing to the lack of programmability in these nanoscale building blocks revolves around a gap in fundamental understanding of how ligand-mediated interactions at the particle level propagate to macroscopic and mesoscale behaviors. Here, we employ a combination of scaling theory and coarse-grained simulations to develop a multiscale modeling framework capable of bridging across hierarchical assembly length scales for a model system of ligand-functionalized nanocubes (here, Pd). We first employ atomistic simulations to characterize how specific ligand–ligand interactions influence the local behaviors between neighboring Pd nanocubes. We then utilize a mean-field scaling theory to both rationalize the observed behaviors as well as compute a coarse-grained effective pairwise potential between nanocubes capable of reproducing atomistic behaviors at the mesoscale. Furthermore, our simulations reveal that a complex interplay between ligand–ligand interactions is directly responsible for a shift in macroscopic ordering between neighboring nanocubes. Our results, therefore, provides a critical step forward in establishing a multiscale understanding of ligand-functionalized nanocrystalline assemblies that can be subsequently leveraged to design targeted structures exhibiting novel, emergent collective properties.
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01147J
Surface topography significantly affects various surface properties of polymer gels. Unlike conventional materials where surface topography is largely a geometric property, the surface topography of a polymer gel is governed by the competition between capillary, elastic, and osmotic effects, which leads to complex stimuli-responsive effects. Elastocapillary deformation and osmocapillary phase separation are two phenomena that are known to flatten gel surface topography. Here we experimentally quantify how osmocapillary phase separation affects gel surface topography by fabricating ionogels with multi-scale topography and characterizing the swelling-dependent surface flattening. Our observation confirms the vital role of the osmocapillary length in governing the surface behavior of swollen ionogels. This study provides the first quantitative experimental verification of the osmocapillary phase separation and shows the insufficiency of the previous studies based on elastocapillary deformation alone.
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM00997A
This study shows that, in cells with small thicknesses, the permanent polarization in the ferroelectric nematic phase of RM734 is aligned in the direction opposite to the rubbing direction. The electrode configuration induces an in-plane field near one substrate and a normal field near the other substrate. At low voltages, the permanent polarization rotates parallel to the substrate plane when its original orientation is at an angle with the electric field. The rotation occurs over a distance of more than 100 μm, where the applied electric field is very small. At higher voltages, the polarization aligns perpendicularly to the substrates under the influence of the transverse electric field. After removing the voltage, sometimes a slow reorientation of the polarization can be observed, which is ascribed to the slow release of ionic species. The results provide insight into the complex mechanisms that are involved in the switching of ferroelectric nematic liquid crystals.
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM00930K
The investigation of potential self-assembled peptides as carriers for the delivery of anticancer drug Bortezomib is the topic of the present study. The self-assembly of Bortezomib in water is examined using all-atom molecular dynamics simulations and corresponding experimental results from FESEM experiments. In addition, a series of dipeptides with a similar chemical formula to Bortezomib with hydrogel-forming ability are being investigated for their propensity to bind to the drug molecule. Dipeptides are divided into two classes, the protected FF (Fmoc-FF and Z-FF) and the LF-based (Cyclo-LF and LF) ones. The thermodynamic stability of the complexes formed in an aqueous environment, as well as key morphological features of the nanoassemblies are investigated at the molecular level. Binding enthalpy between Bortezomib and dipeptides follows the increasing order: LF < Cyclo-LF < Fmoc-FF < Z-FF under both van der Waals and electrostatic contributions. Protected FF dipeptides have a higher affinity for the drug molecule, which will favor its entrapment, giving them an edge over the LF based dipeptides. By evaluating the various measures, regarding both the binding between the two components and the eventual ability of controlled drug release, we conclude that the protected FF class is a more suitable candidate for drug release of Bortezomib, whereas among its two members, Fmoc-FF appears to be more promising. The selection of the optimal candidates based on the present computational study will be a stepping stone for future detailed experimental studies involving the encapsulation and controlled release of Bortezomib both in vitro and in vivo.
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM00827D
We use grand canonical transition matrix Monte Carlo simulations to study the precipitation of dimeric nanoparticles. The dimers are composed of two particles having different chemical features and separated by a fixed distance. The non-attractive and attractive parts of the dimer are modeled using hard-sphere and square-well potentials, respectively. The shape anisotropy is altered by changing the relative sizes of the two particles. We observe that the stability of the nanosuspension increases with the increase in the size of the non-attractive part of the dimer. The precipitates of dimers having larger non-attractive parts have lower packing densities, contain large cavities, and show evidence of self-assembly in the bulk and on the surface. We also use the results from our simulations and the classical nucleation theory to study the kinetics of precipitation. At a given temperature and relative supersaturation, the rate of homogeneous nucleation increases with the increase in the size of the non-attractive parts. Finally, we use an example to show how our results can guide the design of nanosuspensions containing chemically anisotropic dimers that are stable under particular conditions.
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01211E
Hierarchical assembly of chiral molecules is achieved through the introduction of molecular additives, which enables the chiral assembly of nanosheets into helical nanorods with inverted chirality. Moreover, the hierarchical assembly of chiral molecules in the presence of a molecular additive can lead to the subsequent chirality transfer from a molecular system to nanoparticle assemblies.
共18493条
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学2区 | CHEMISTRY, PHYSICAL 物理化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.50 | 122 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/sm
- Submission Guidelines
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
- Submission Template
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Reference Format
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Collection Carrier
- Communications Full papers Reviews Tutorial reviews Perspectives Comments